N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-7-15-11(18-16-7)5-13-12(17)8-2-3-9-10(4-8)19-6-14-9/h2-4,6H,5H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVARRIKGDAYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC3=C(C=C2)N=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core This can be achieved through cyclization reactions involving o-aminothiophenol and chloroacetic acid
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the heterocyclic rings, facilitated by suitable electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.
Substitution: Halogenating agents, strong bases, polar aprotic solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduced derivatives, such as amines and alcohols.
Substitution: Substituted derivatives with different functional groups attached to the heterocyclic core.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds containing thiazole and oxadiazole moieties. The incorporation of these functional groups has shown promise in targeting various cancer types.
-
Mechanism of Action :
- Compounds like N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole derivatives have been evaluated for their ability to inhibit critical enzymes involved in cancer progression, such as telomerase and topoisomerase .
- The structural features of these compounds contribute to their selectivity and potency against cancer cell lines.
-
Case Studies :
- In a study evaluating novel thiazole derivatives, specific compounds exhibited significant cytotoxicity against human lung adenocarcinoma (A549) cells with IC50 values indicating strong anticancer potential .
- Another investigation highlighted the synthesis of oxadiazole derivatives that displayed effective inhibition of cancer cell proliferation through apoptosis induction .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly in relation to carbonic anhydrase and other metabolic enzymes.
- Carbonic Anhydrase Inhibition :
- Research has shown that certain thiazole derivatives can act as potent inhibitors of carbonic anhydrase (CA)-III, which is implicated in various physiological processes including pH regulation and ion transport .
- The presence of specific substituents on the thiazole ring significantly enhances inhibitory activity, making it a target for further exploration in drug design.
Biological Activities
Apart from anticancer properties, N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole derivatives have been studied for various biological activities:
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Preliminary studies suggest that these compounds may exhibit anti-inflammatory properties by modulating inflammatory pathways. This could be beneficial in treating conditions characterized by excessive inflammation.
Summary Table of Applications
Mechanism of Action
The mechanism by which N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide (CAS: 1226457-32-4)
- Structural Difference: The 3-methyl group on the oxadiazole is replaced with a (4-methoxyphenoxy)methyl group.
- Implications: The bulky, electron-rich methoxyphenoxy substituent increases molecular weight (MW: ~493.5 vs. However, it could enhance binding to aromatic-rich enzyme pockets (e.g., kinases) .
[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride (CAS: 253196-36-0)
- Structural Difference : Lacks the benzo[d]thiazole-carboxamide moiety, serving as a synthetic precursor.
Analogues with Heterocyclic Variations
5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide
- Structural Difference : Replaces benzo[d]thiazole with a dihydrobenzodioxin-oxazole system and incorporates a thiophene-substituted oxadiazole.
- Implications : The thiophene moiety introduces sulfur-mediated hydrophobic interactions, while the benzodioxin system may improve solubility. The compound’s larger size (MW: 493.5) suggests reduced bioavailability compared to the target compound .
Navacaprantum (WHO Drug List 90, 2023)
- Structural Difference: Contains a 3-methyl-1,2,4-oxadiazole linked to a quinoline-piperidine scaffold instead of benzo[d]thiazole.
- This highlights the versatility of the 3-methyl-1,2,4-oxadiazole group in diverse pharmacological contexts .
Comparative Physicochemical and Pharmacokinetic Profiles
| Compound Name | Molecular Weight | Key Substituents | Likely LogP* | Potential Applications |
|---|---|---|---|---|
| Target Compound | ~317.3 | 3-methyl-oxadiazole, benzo[d]thiazole | ~2.5 | Enzyme inhibition, oncology |
| CAS 1226457-32-4 | ~493.5 | 4-methoxyphenoxy-oxadiazole | ~3.8 | Kinase targeting |
| Navacaprantum | 465.5 | Quinoline-piperidine-oxadiazole | ~3.2 | CNS disorders |
| CAS 253196-36-0 (precursor) | 159.6 | 3-methyl-oxadiazole-amine | ~1.0 | Synthetic intermediate |
*Estimated using fragment-based methods.
Research Findings and Limitations
- Activity Gaps : While thiazole- and oxadiazole-containing compounds (e.g., 1,3,4-thiadiazole derivatives in ) show antimicrobial and antitumor activities, direct data for the target compound are absent. Structural analogs like CAS 1226457-32-4 and navacaprantum suggest that substituent modifications significantly alter target selectivity and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .
- Synthetic Challenges : The target compound’s synthesis likely involves coupling a benzo[d]thiazole-6-carboxylic acid with a 3-methyl-1,2,4-oxadiazole-methylamine, analogous to methods in but requiring optimization for yield and purity.
Biological Activity
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential applications in drug discovery.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core linked to a 3-methyl-1,2,4-oxadiazole moiety. The molecular formula is with a molecular weight of approximately 284.33 g/mol. The presence of the oxadiazole ring is crucial as it contributes to the compound's biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄O₂S |
| Molecular Weight | 284.33 g/mol |
| CAS Number | 1235283-29-0 |
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have shown inhibitory effects on various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. A study reported that oxadiazole derivatives displayed IC50 values ranging from 1.82 to 5.55 μM against multiple cancer types, highlighting their potential as anticancer agents .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 1.82 |
| Compound B | HePG-2 | 5.55 |
| Compound C | MCF-7 | 2.86 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Oxadiazole derivatives have been shown to be effective against bacterial strains, including resistant strains of Mycobacterium tuberculosis. The mechanism often involves the inhibition of key enzymes or disruption of bacterial cell wall synthesis .
Other Biological Activities
Beyond anticancer and antimicrobial effects, oxadiazole derivatives have been linked to anti-inflammatory, analgesic, and anti-Alzheimer activities. They demonstrate inhibitory potency against various targets such as histone deacetylases (HDACs), carbonic anhydrases (CAs), and sirtuins .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the oxadiazole ring and the benzo[d]thiazole moiety can significantly affect biological activity. For example:
- Substitution Patterns : The position and nature of substituents on the thiazole ring influence potency.
- Oxadiazole Ring Modifications : Altering the methyl group can enhance or diminish activity against specific targets.
Case Studies
Case Study 1: Anticancer Screening
In a recent study, several derivatives of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole were synthesized and screened against a panel of cancer cell lines. The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating superior efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity against Mycobacterium tuberculosis. The derivative showed promising results against both drug-sensitive and resistant strains, suggesting its potential as a lead compound for tuberculosis treatment .
Q & A
Q. What are effective approaches to scale up synthesis without compromising purity?
- Process Chemistry :
- Replace batch reactions with flow chemistry for better heat/mass transfer during cyclization .
- Use silica gel cartridges for semi-preparative purification instead of manual column chromatography .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
